molecular formula C10H13BrS B8710355 2-Bromo-6-tert-butylthiophenol CAS No. 177365-41-2

2-Bromo-6-tert-butylthiophenol

Cat. No.: B8710355
CAS No.: 177365-41-2
M. Wt: 245.18 g/mol
InChI Key: JIAFHIIVBAYCCU-UHFFFAOYSA-N
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Description

2-Bromo-6-tert-butylthiophenol is a useful research compound. Its molecular formula is C10H13BrS and its molecular weight is 245.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

177365-41-2

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

2-bromo-6-tert-butylbenzenethiol

InChI

InChI=1S/C10H13BrS/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3

InChI Key

JIAFHIIVBAYCCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)Br)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of freshly distilled tetramethylethylenediamine (7.5 mL, 50 mmol) in dry cyclohexane (35 mL) is added dropwise at 24° C. a solution of n-butyl lithium in hexanes (31 mL, 50 mmol). After addition is complete, the reaction mixture is cooled to 0° C. A solution of 2-tert-butylthiophenol (3.77 g, 22.7 mmol) in dry cyclohexane (10 mL) is added at a rate such that the reaction temperature stays below 10° C. The reaction is allowed to stir at 24° C. for 14 h. A solution of sec-butyl lithium in hexanes (17.5 mL, 22.7 mmol) is added at this temperature, and the color of the reaction changes from yellow to orange. After 1 h, the reaction mixture is added at -78° C. to a solution of 1,2-dibromotetrafluoroethane (5.4 mL, 45.4 mmol) in dry tetrahydrofuran (100 mL). The mixture is allowed to warm to 24° C., and is partitioned against 0.1N HCl (100 mL). The organic phase is dried (MgSO4), filtered and evaporated to give 2-bromo-6-tert-butylthiophenol as a yellow oil.
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7.5 mL
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reactant
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0 (± 1) mol
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hexanes
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31 mL
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reactant
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35 mL
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3.77 g
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reactant
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10 mL
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hexanes
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17.5 mL
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5.4 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of tetramethylethylenediamine (198.4 mmol, 30 mL) in cyclohexane (140 mL) is slowly added n-BuLi (198.4 mmol, 99.2 mL; 2M solution in cyclohexane) at 23° C. The resulting solution is cooled to 0° C. A solution of 2-tert-butylthiophenol (15.0 g, 90.2 mmol) in cyclohexane (40 mL) is then added at a rate such that the temperature stays below 10° C. The reaction is then stirred at 0° C. for 5 h and is then allowed to warm to 23° C. overnight. To the resulting yellow solution at 23° C. is added sec-BuLi (90.2 mmol, 69.4 mL of 1.3M solution in cyclohexane) over 0.5 h. The resulting solution gradually turns orange. After 1.5 h, the orange, cloudy reaction mixture is cannulated into a stirring solution of 1,2-dibromotetrafluoroethane (180.4 mmol, 21.5 mL) in THF (50 mL) over 1 h. After addition is complete, the resulting reaction mixture is quenched with 1N HCl (80 mL), and extracted with hexanes (3×100 mL). The hexanes are dried (MgSO4) and evaporated to a dark oil (29.48 g). This oil is taken up in 1N NaOH (100 mL), and extracted with CH2 Cl2 (3×50 mL). The organic phase is discarded, and the aqueous phase is acidified with 12N HCl, and extracted with CH2Cl2 (3×100 mL). The organic phase is dried (MgSO4) and evaporated to provide the title compound as a yellow oil.
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30 mL
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99.2 mL
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15 g
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40 mL
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solvent
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69.4 mL
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21.5 mL
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50 mL
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140 mL
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